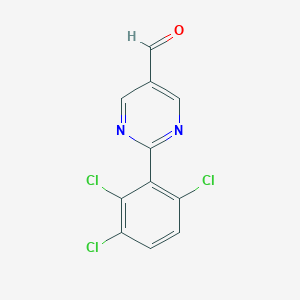
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group and an aldehyde functional group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach is the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These methods provide a versatile platform for the synthesis of various pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product. Industrial methods may also incorporate advanced purification techniques to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Electrophilic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-withdrawing nature of the trichlorophenyl group.
Common Reagents and Conditions
Condensation: Condensation reactions with aldehydes or ketones can form various pyrimidine derivatives.
Major Products
The major products formed from these reactions include amino-substituted pyrimidines, alkoxy-substituted pyrimidines, and various condensation products. These derivatives are valuable intermediates for further chemical modifications and applications.
Wissenschaftliche Forschungsanwendungen
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trichlorophenyl group enhances the compound’s reactivity and specificity towards certain targets, making it a valuable tool for studying molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: This compound shares a similar pyrimidine core but differs in the substitution pattern and functional groups.
2-Chloro-5-(2,3,6-trichlorophenyl)pyrimidine: This compound has a similar trichlorophenyl substitution but lacks the aldehyde functional group.
Uniqueness
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to the presence of both the trichlorophenyl group and the aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H5Cl3N2O |
|---|---|
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
2-(2,3,6-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-7-1-2-8(13)10(14)9(7)11-15-3-6(5-17)4-16-11/h1-5H |
InChI-Schlüssel |
HSYORSYUYVMFJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)C=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


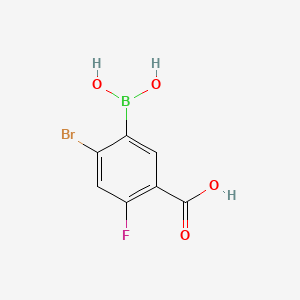
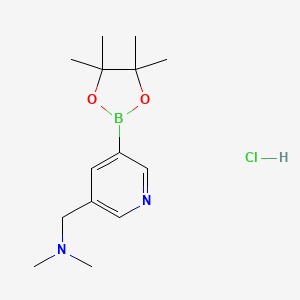
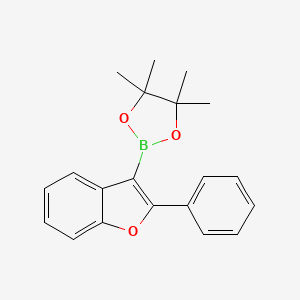
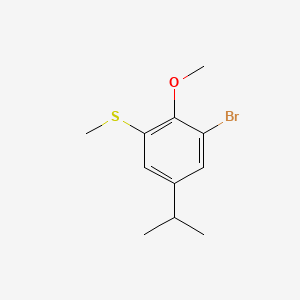
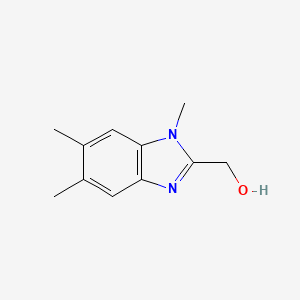
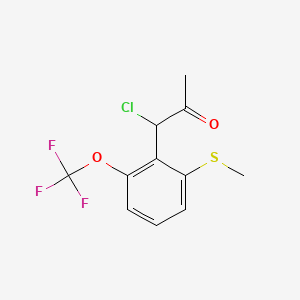
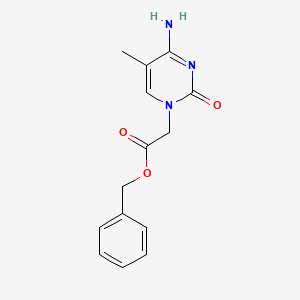
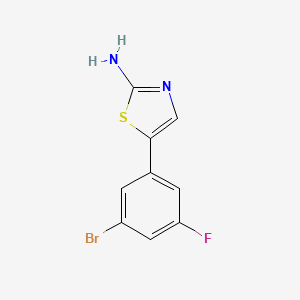
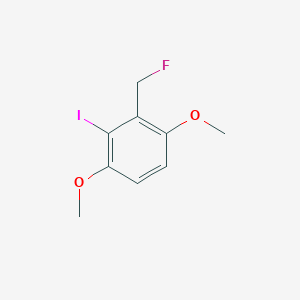
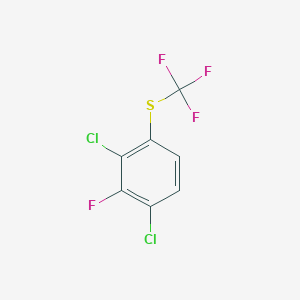
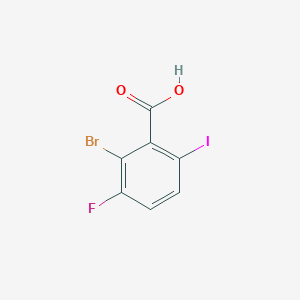
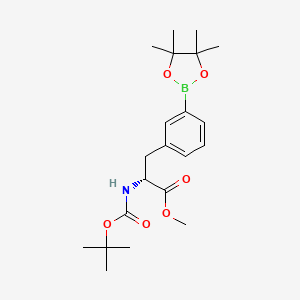
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
